
4-((6-Chloro-2-methoxyacridin-9-yl)amino)-2-((4-methylpiperazin-1-yl)methyl)phenol
描述
准备方法
合成路线和反应条件: HM03 的合成涉及多个步骤,从吖啶衍生物的制备开始。关键步骤包括:
吖啶核心形成: 这涉及在酸性条件下使 2-氯-6-甲氧基苯胺与合适的醛反应以形成吖啶核心。
取代反应: 吖啶核心与 4-甲基哌嗪和 4-羟基苯甲醛发生取代反应,形成最终产物 HM03。
工业生产方法: HM03 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,例如温度、压力和溶剂选择,以最大限度地提高产量和纯度。 最终产物通过重结晶和色谱等技术进行纯化 .
反应类型:
氧化: HM03 可发生氧化反应,尤其是在酚羟基处,形成醌衍生物。
还原: 吖啶核心中的硝基可以还原为胺。
取代: 吖啶核心中的氯基可以被各种亲核试剂取代。
常用试剂和条件:
氧化: 在酸性条件下使用高锰酸钾或过氧化氢等试剂。
还原: 使用硼氢化钠或催化氢化等试剂。
取代: 在碱性条件下使用胺或硫醇等亲核试剂。
主要产品:
氧化: 醌衍生物。
还原: 胺衍生物。
取代: 各种取代的吖啶衍生物.
科学研究应用
HM03 在科学研究中具有广泛的应用:
化学: 用作研究 HSPA5 抑制及其对蛋白质折叠和组装的影响的工具化合物。
生物学: 研究其在细胞应激反应和蛋白质稳态中的作用。
医学: 探索其抗癌特性,尤其是在靶向过度表达 HSPA5 的癌细胞方面。
作用机制
HM03 通过选择性结合 HSPA5 并抑制其伴侣活性而发挥作用。HSPA5 参与内质网中蛋白质的正确折叠和组装。通过抑制 HSPA5,HM03 扰乱蛋白质稳态,导致错误折叠蛋白质的积累并诱导癌细胞凋亡。 这种机制使 HM03 成为抗癌治疗的有希望的候选者 .
类似化合物:
Chetomin: 另一种具有抗癌活性的 HSPA5 抑制剂。
Feretoside: 一种靶向 HSPA5 并已在癌症研究中显示出潜力的化合物。
Gamitrinib: 一种具有抗癌特性的线粒体靶向 HSPA5 抑制剂。
HM03 的独特性: HM03 由于其对 HSPA5 的高选择性和有效的抗癌活性而独一无二。 与其他 HSPA5 抑制剂不同,HM03 与 HSPA5 和 HSPA9 形成更多的结合相互作用,从而增强其抑制癌细胞活力和肿瘤生长的功效 .
相似化合物的比较
Chetomin: Another HSPA5 inhibitor with anticancer activity.
Feretoside: A compound that targets HSPA5 and has shown potential in cancer research.
Gamitrinib: A mitochondrial-targeted HSPA5 inhibitor with anticancer properties.
Uniqueness of HM03: HM03 is unique due to its high selectivity for HSPA5 and its potent anticancer activity. Unlike other HSPA5 inhibitors, HM03 forms more binding interactions with HSPA5 and HSPA9, enhancing its efficacy in inhibiting cancer cell viability and tumor growth .
生物活性
4-((6-Chloro-2-methoxyacridin-9-yl)amino)-2-((4-methylpiperazin-1-yl)methyl)phenol, also known as HM03, is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring an acridine moiety and a piperazine ring, suggests diverse biological activities, particularly in oncology and microbiology. This article examines its biological activity, highlighting research findings, case studies, and relevant data.
- Molecular Formula : C26H27ClN4O2
- Molecular Weight : 462.98 g/mol
- CAS Number : 500565-15-1
- IUPAC Name : this compound
The biological activity of HM03 is primarily attributed to its ability to intercalate into DNA, which is a characteristic feature of acridine derivatives. This intercalation can disrupt DNA replication and transcription processes, leading to apoptosis in cancer cells. Research has shown that HM03 inhibits critical proteins involved in DNA repair mechanisms, such as HSPA5 and ERCC1-XPF, enhancing the efficacy of chemotherapeutic agents .
Biological Activities
-
Anticancer Properties :
- HM03 has demonstrated significant anticancer activity by targeting tumor cells and inhibiting their growth. In vitro studies indicate that it effectively induces apoptosis in various cancer cell lines.
- A study reported that HM03 enhances the cytotoxic effects of doxorubicin in breast cancer cells by inhibiting DNA repair pathways.
- Antimicrobial Activity :
- Inhibition of Acetylcholinesterase :
Case Study 1: Cancer Treatment
A recent study evaluated the effectiveness of HM03 in combination with existing chemotherapeutics on human cancer cell lines. Results indicated that the combination treatment significantly reduced cell viability compared to monotherapy, suggesting a synergistic effect that warrants further investigation into clinical applications.
Case Study 2: Antimicrobial Efficacy
In a laboratory setting, HM03 was tested against several strains of fungi and bacteria. The results demonstrated that HM03 exhibited potent antifungal activity against Candida species and antibacterial effects against Staphylococcus aureus, highlighting its potential as an alternative therapeutic agent for infections resistant to conventional treatments.
Data Table: Biological Activity Overview
Research Findings
Recent findings emphasize the need for further structural modifications to enhance the bioactivity and selectivity of HM03 against specific cancer types and pathogens. The presence of both chloro and methoxy groups on the acridine ring combined with the piperazine substituent is believed to enhance its bioactivity.
属性
IUPAC Name |
4-[(6-chloro-2-methoxyacridin-9-yl)amino]-2-[(4-methylpiperazin-1-yl)methyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN4O2/c1-30-9-11-31(12-10-30)16-17-13-19(4-8-25(17)32)28-26-21-6-3-18(27)14-24(21)29-23-7-5-20(33-2)15-22(23)26/h3-8,13-15,32H,9-12,16H2,1-2H3,(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSDGTMJKOGWSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC(=C2)NC3=C4C=C(C=CC4=NC5=C3C=CC(=C5)Cl)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of HM03?
A: HM03 acts as an inhibitor of the ERCC1-XPF endonuclease, a critical enzyme involved in various DNA repair pathways, including nucleotide excision repair (NER) and interstrand crosslink repair []. By inhibiting ERCC1-XPF, HM03 hinders the repair of DNA damage, potentially leading to the accumulation of DNA lesions and ultimately cell death, particularly in cancer cells.
Q2: How does the structure of HM03 contribute to its inhibitory activity against ERCC1-XPF?
A: While the provided research primarily focuses on HM03 as an ERCC1-XPF inhibitor [], it does mention the synthesis of seven novel HM03 derivatives designed to interact with the XPF double helix-hairpin-helix (HhH2) domain, which is crucial for ERCC1-XPF heterodimerization. This suggests that modifications within the HM03 structure, particularly those influencing interactions with the XPF HhH2 domain, can impact its inhibitory activity. Further research is needed to fully elucidate the structure-activity relationship of HM03 and its derivatives.
Q3: What evidence supports the potential of HM03 as an anti-cancer agent?
A: The research highlights the ability of HM03 to sensitize colorectal cancer cells to UV radiation and cyclophosphamide, a DNA-damaging chemotherapeutic agent []. This sensitization suggests that HM03 could enhance the efficacy of existing cancer treatments that rely on DNA damage.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。